2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide
Description
The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide (hereafter referred to as the target compound) features a pyrimidinone core substituted at position 4 with a propyl group and at position 2 with a 3,5-dimethylpyrazole moiety. The acetamide group is linked to a 4-ethylphenyl aromatic ring.
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-5-7-19-13-21(29)26(22(24-19)27-16(4)12-15(3)25-27)14-20(28)23-18-10-8-17(6-2)9-11-18/h8-13H,5-7,14H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYIFXREXISIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic molecule that incorporates multiple heterocyclic rings and functional groups. Its structural complexity suggests potential biological significance, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The IUPAC name of the compound indicates its complex structure, which includes:
- A pyrazole ring : Contributes to various biological activities.
- A pyrimidine ring : Known for its role in nucleic acid metabolism.
- An ethylphenyl group : May enhance lipophilicity and biological activity.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, potentially resulting in:
- Antioxidant properties : The compound may scavenge free radicals, reducing oxidative stress.
- Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines or enzymes.
- Antimicrobial activity : Possible inhibition of bacterial or viral growth through disruption of essential cellular processes.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
1. Antioxidant Activity
Studies have shown that pyrazole derivatives can exhibit significant antioxidant properties. For instance, molecular docking studies suggest that such compounds can effectively bind to oxidative stress-related targets, thereby mitigating cellular damage caused by reactive oxygen species (ROS) .
2. Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators . This suggests that our compound may also exhibit similar effects.
3. Antimicrobial Properties
Research has highlighted the antimicrobial potential of pyrazole derivatives. For example, certain derivatives have shown effectiveness against various bacterial strains and viruses . This activity could be attributed to their ability to interfere with microbial metabolic pathways.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The target compound shares a pyrimidinone-acetamide scaffold with several analogs, but substituents critically differentiate its physicochemical and biological properties. Below is a comparative analysis:
Table 1: Substituent Comparison of Target Compound and Analogs
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The target compound’s 4-propyl group increases lipophilicity compared to the 4-methyl/5-ethyl analog in . This may improve membrane permeability but reduce aqueous solubility .
- In contrast, the target’s 4-ethylphenyl group balances moderate hydrophobicity and steric bulk .
- Hydrogen Bonding: The pyrimidinone’s carbonyl and pyrazole’s N-atoms in the target compound enable hydrogen bonding, akin to the sulfanyl group in ’s analog. However, the latter’s isoxazole ring may limit π-π stacking compared to pyrazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
